
Potassium (Z)-2-methylbut-2-enoate
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Description
Potassium (Z)-2-methylbut-2-enoate is the potassium salt of (Z)-2-methylbut-2-enoic acid (tiglic acid). Its molecular formula is C₅H₇KO₂, derived from the deprotonation of tiglic acid (C₅H₈O₂) and substitution with a potassium ion. This compound is characterized by a branched α,β-unsaturated carboxylic acid structure with a (Z)-configuration at the double bond.
Key features of this compound include:
- High water solubility: As a potassium salt, it is expected to exhibit greater solubility in polar solvents compared to its ester analogs.
- Reactivity: The α,β-unsaturated carbonyl group enables Michael addition reactions and conjugation with biomolecules.
- Biological relevance: Derivatives of 2-methylbut-2-enoate are associated with anti-inflammatory, antitumor, and pesticidal activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with potassium (Z)-2-methylbut-2-enoate:
Table 1: Structural Comparison of 2-Methylbut-2-enoate Derivatives
A. Solubility and Reactivity
- Potassium salts (e.g., this compound, potassium sorbate) exhibit higher water solubility than ester derivatives, making them suitable for aqueous applications like food preservation .
- Esters (e.g., cis-3-hexenyl tiglate) are lipophilic and volatile, ideal for use in fragrances or as insect attractants .
C. Stereochemical Considerations
- The (Z)-configuration in this compound and its esters (e.g., cis-3-hexenyl tiglate) influences molecular geometry and interaction with biological targets. For example, stereoisomerism affects the binding affinity of pest attractants to insect olfactory receptors .
Properties
CAS No. |
65885-66-7 |
---|---|
Molecular Formula |
C₅H₇KO₂ |
Molecular Weight |
138.21 |
Origin of Product |
United States |
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